2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide
Description
2-(3-Methoxypropylamino)-N-[4-[4-[[2-(3-Methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide is a structurally complex acetamide derivative featuring dual methoxypropylamino substituents, a sulfonylphenyl linkage, and an acetamide core. This article compares its structural and synthetic features with analogous compounds to infer properties and research significance.
Properties
CAS No. |
2731-62-6 |
|---|---|
Molecular Formula |
C24H34N4O6S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C24H34N4O6S/c1-33-15-3-13-25-17-23(29)27-19-5-9-21(10-6-19)35(31,32)22-11-7-20(8-12-22)28-24(30)18-26-14-4-16-34-2/h5-12,25-26H,3-4,13-18H2,1-2H3,(H,27,29)(H,28,30) |
InChI Key |
CCXKBADYGZKUKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CNCCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Structure and Functional Groups
The target compound shares the acetamide backbone with several analogs:
- N-(4-{[(3-Ethoxypropyl)amino]sulfonyl}phenyl)acetamide (): Key difference: Ethoxypropylamino vs. methoxypropylamino substituents. Structural alignment: Both compounds feature sulfonylphenyl linkages, critical for hydrogen bonding and electrostatic interactions.
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide (): Key difference: Sulfanyl (S–) vs. sulfonyl (SO₂–) linkages. Implications: Sulfonyl groups increase polarity and metabolic stability compared to sulfanyl groups, which may oxidize readily .
Substituent Effects on Reactivity and Bioactivity
- Compounds 40000–40006 (): Substituents include H, Cl, Br, CH₃, OCH₃, and NO₂ at the acetamide’s phenyl ring. NO₂ (40006): Introduces strong electron-withdrawing effects, which may alter redox properties or toxicity profiles .
- N-(3-Methoxyphenyl)-2-[4-methyl-5-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]acetamide (): Incorporates a triazole ring and methylsulfanyl groups. Triazole moiety: May confer resistance to enzymatic degradation compared to the target compound’s linear structure .
Data Tables
Table 1. Structural Comparison of Acetamide Derivatives
Research Findings and Implications
- Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl linkage may improve stability in biological systems compared to sulfanyl-containing analogs like those in .
- Ethoxy analogs () might exhibit longer metabolic half-lives due to increased lipophilicity .
- Lumping Strategy () : The target compound and its analogs could be grouped with other sulfonamide/acetamide derivatives in computational models to predict environmental or metabolic behavior .
Q & A
Basic: What are the key steps in synthesizing this compound, and how can researchers confirm its structural integrity?
The synthesis typically involves multi-step organic reactions, including:
- Acylation : Coupling of the methoxypropylamine moiety to the acetamide backbone using activating agents like EDCl/HOBt .
- Sulfonylation : Introduction of the sulfonyl group via reaction with 4-aminophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate the final product .
Structural confirmation requires:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., methoxy peaks at ~3.3 ppm, sulfonyl-linked aromatic protons at 7.5–8.0 ppm) .
- Mass Spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Advanced: How can researchers optimize reaction yields while minimizing side products?
Critical factors include:
- Temperature Control : Lower temperatures (-40°C to 0°C) for sulfonylation to prevent over-sulfonation .
- Catalyst Selection : Use of DMAP or TMSOTf to accelerate acylation steps .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Real-Time Monitoring : TLC or in-situ IR spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: What spectroscopic techniques are essential for detecting impurities?
- HPLC-MS : Identifies low-abundance byproducts (e.g., incomplete acylation or sulfonylation derivatives) .
- IR Spectroscopy : Detects residual solvents (e.g., DMF peaks at ~1650 cm) or unreacted amines (N-H stretches at ~3300 cm) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC measurements in enzyme inhibition studies) .
- Structural Analog Comparison : Test derivatives with modified methoxy or sulfonyl groups to isolate pharmacophore contributions .
- Batch Reprodubility Checks : Ensure consistent purity (>95% by HPLC) to exclude impurity-driven artifacts .
Advanced: What computational tools aid in designing derivatives with enhanced target affinity?
- Quantum Chemical Calculations : DFT-based modeling (e.g., Gaussian or ORCA) predicts electronic interactions at binding sites .
- Molecular Dynamics Simulations : GROMACS or AMBER simulate ligand-receptor stability under physiological conditions .
- SAR Analysis : Machine learning (e.g., Random Forest models) identifies critical substituents for activity .
Basic: How can researchers assess the compound’s solubility for in vitro studies?
- Solvent Screening : Test solubility in DMSO (stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4) .
- Co-Solvency : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
Advanced: What strategies mitigate instability during long-term storage?
- Lyophilization : Convert to stable powder form under inert gas (N or Ar) .
- Additive Use : Antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .
Advanced: How do structural analogs compare in terms of metabolic stability?
- In Vitro Microsomal Assays : Compare hepatic clearance rates using human liver microsomes .
- Metabolite Profiling : LC-MS/MS identifies oxidation or demethylation pathways .
Basic: What are the safety protocols for handling this compound?
- PPE : Gloves, lab coats, and fume hoods for powder handling due to potential irritancy .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Advanced: How can academic labs scale up synthesis without industrial equipment?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
